molecular formula C25H20Cl2N2O B389519 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389519
M. Wt: 435.3g/mol
InChI Key: LNVYGCRQHNZVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 2,5-dichloro-2-bromoacetamidobenzophenone, which undergoes iodination, amination, and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods and conditions can vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions

11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and sedative properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound can produce sedative and anxiolytic effects . The molecular targets and pathways involved include the GABA-A receptor complex, which modulates neuronal excitability and synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    Lorazepam: 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one

    Clonazepam: 5-(2-chlorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

    Cloxazolam: 7-Chloro-5-o-chlorophenyl-1,3-dihydro-1,4-benzodiazepin-2-one

Uniqueness

11-(3-chlorophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic effects, making it a valuable subject of research in medicinal chemistry .

Properties

Molecular Formula

C25H20Cl2N2O

Molecular Weight

435.3g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H20Cl2N2O/c26-18-10-8-15(9-11-18)17-13-22-24(23(30)14-17)25(16-4-3-5-19(27)12-16)29-21-7-2-1-6-20(21)28-22/h1-12,17,25,28-29H,13-14H2

InChI Key

LNVYGCRQHNZVOG-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.